molecular formula C5H8F2 B14368855 5,5-Difluoropent-2-ene CAS No. 92901-65-0

5,5-Difluoropent-2-ene

Cat. No.: B14368855
CAS No.: 92901-65-0
M. Wt: 106.11 g/mol
InChI Key: OTSDCLPGMKPHSY-UHFFFAOYSA-N
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Description

5,5-Difluoropent-2-ene is an organic compound characterized by the presence of two fluorine atoms attached to the fifth carbon of a pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-difluoropent-2-ene typically involves the fluorination of pent-2-ene derivatives. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoropent-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding 5,5-difluoropentane.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Fluorinated alcohols or ketones.

    Reduction: 5,5-Difluoropentane.

    Substitution: Various substituted fluorinated compounds depending on the nucleophile used.

Scientific Research Applications

5,5-Difluoropent-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound can be incorporated into biologically active molecules to study the effects of fluorination on biological activity.

    Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making this compound a valuable intermediate in drug development.

    Industry: It is used in the production of specialty materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 5,5-difluoropent-2-ene depends on its specific application. In medicinal chemistry, the fluorine atoms can influence the compound’s interaction with biological targets by altering its electronic properties and metabolic stability. The compound may interact with enzymes, receptors, or other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,5-Difluorohex-2-ene: Similar structure but with an additional carbon atom in the chain.

    5,5-Difluoropentane: Saturated analog without the double bond.

    5,5-Difluoro-3-methylpent-2-ene: A methyl-substituted analog.

Uniqueness

5,5-Difluoropent-2-ene is unique due to the presence of both a double bond and two fluorine atoms on the same carbon. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound for various applications.

Properties

CAS No.

92901-65-0

Molecular Formula

C5H8F2

Molecular Weight

106.11 g/mol

IUPAC Name

5,5-difluoropent-2-ene

InChI

InChI=1S/C5H8F2/c1-2-3-4-5(6)7/h2-3,5H,4H2,1H3

InChI Key

OTSDCLPGMKPHSY-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(F)F

Origin of Product

United States

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